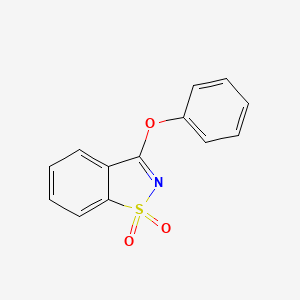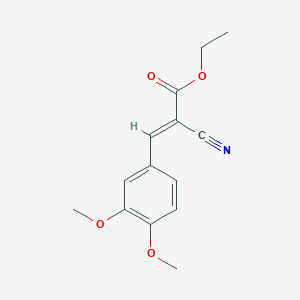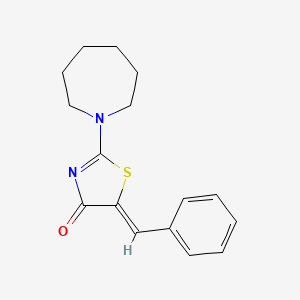
4-chloro-3-nitrobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-nitrobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is a useful research compound. Its molecular formula is C15H11ClN4O2S and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0291245 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Hydrazone compounds, such as those derived from 4-chloro-3-nitrobenzaldehyde, are frequently synthesized and analyzed for their molecular structures. For instance, the synthesis of hydrazone compounds from various benzaldehydes, including 4-chlorobenzaldehyde, and their structural characterization through methods like X-ray diffraction, reveals insights into their molecular geometries and stabilizing interactions like hydrogen bonds and π-π stacking (Lei et al., 2013), (Shao et al., 2004).
Application in Metal Complexes
Hydrazone derivatives are also used to synthesize metal complexes. Studies have shown that these compounds can form complexes with various metals, exhibiting distinct structural and optical properties. This is evident in the synthesis of palladium(II) complexes with hydrazone ligands, which were characterized for their physical properties and potential cytotoxic effects against certain cancer cells (Abu-Surrah et al., 2010).
Antibacterial and Antifungal Properties
Research has also explored the antibacterial and antifungal activities of hydrazone compounds. For example, a study on hydrazone compounds derived from 4-dimethylaminobenzohydrazide demonstrated their effectiveness against various bacterial and fungal strains, highlighting their potential as antibacterial materials (He & Xue, 2021).
Pharmaceutical Applications
In the pharmaceutical field, certain hydrazone derivatives have shown promising anticonvulsant activity. A study synthesizing new hydrazone compounds and testing their anticonvulsant properties found some of these derivatives to be more effective than standard drugs like phenytoin (Gökçe et al., 2008).
Spectro-Photometric Applications
Hydrazones are also utilized in spectro-photometric methods for quantitative analysis. For instance, the 3-methyl-2-benzothiazolone hydrazone test has been adapted for determining acetaldehyde in lactic starter cultures, demonstrating the versatility of hydrazone compounds in analytical chemistry (Lindsay & Day, 1965).
特性
IUPAC Name |
(E)-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c1-19-12-4-2-3-5-14(12)23-15(19)18-17-9-10-6-7-11(16)13(8-10)20(21)22/h2-9H,1H3/b17-9+,18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVPLXPXPUPYEO-JTWUEKBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5557439.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)

![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)



![(E)-1-[2-methyl-1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5557540.png)

